N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorophenylacetonitrile with methanol in the presence of a base to form the corresponding methoxy derivative. This intermediate is then reacted with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: Sulfonamide groups can be reduced to primary or secondary amines.
Substitution: Chlorine atoms can be replaced with other functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxybenzenesulfonamide: Lacks the additional methyl groups on the benzene ring.
N-(2-(3-chlorophenyl)-2-methoxypropyl)-4,5-dimethylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.
Uniqueness
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent or a building block for advanced materials.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S/c1-13-9-17(24-4)18(10-14(13)2)26(22,23)21-12-19(3,25-5)15-7-6-8-16(20)11-15/h6-11,21H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTUTJOQPMVFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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